PF-9366

Epigenetics Histone Acetyltransferase KAT6A

Unambiguous attribution of KAT6A/B catalytic effects in ER+ breast cancer requires a selective probe. PF-9366 (CTx-648) solves off-target confounding from legacy WM-series inhibitors. • Sub-nanomolar cellular potency: ZR-75-1 IC50 = 0.3 nM; H3K23Ac suppression IC50 = 0.85 nM • Validated hierarchical inhibition: KAT6A/B > KAT7 >> KAT8 > KAT5 (chemoproteomic profiling) • Oral bioavailability & efficacy in endocrine-resistant PDX models (ESR1 mutations) • Synergy validated with menin inhibitors in 3D organoid/PDX models

Molecular Formula C20H19ClN4
Molecular Weight 350.8 g/mol
Cat. No. B10787349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-9366
Molecular FormulaC20H19ClN4
Molecular Weight350.8 g/mol
Structural Identifiers
SMILESCN(C)CCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4
InChIInChI=1S/C20H19ClN4/c1-24(2)11-10-19-22-23-20-13-16(14-6-4-3-5-7-14)17-12-15(21)8-9-18(17)25(19)20/h3-9,12-13H,10-11H2,1-2H3
InChIKeyLYLASWLQCMKZAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-9363 (CTx-648) Compound Overview: KAT6A/KAT6B Inhibitor for Epigenetic Research Applications


PF-9363 (also designated CTx-648, CAS 2569009-58-9) is a first-in-class, orally bioavailable small molecule inhibitor belonging to the benzisoxazole chemical series that potently and selectively targets the histone lysine acetyltransferases KAT6A (MOZ/MYST3) and KAT6B (MORF/MYST4), members of the MYST family of HATs implicated in oncogenic transcriptional regulation in multiple cancer types [1]. The compound has been extensively characterized in ER+ breast cancer models, where it suppresses H3K23 acetylation and downstream estrogen receptor signaling, cell cycle progression, and MYC-driven transcriptional programs [2].

Dual KAT6A/B inhibition for epigenetic transcriptional regulation studies in ER+ breast cancer models
Orally bioavailable inhibitor suitable for chronic oral dosing in rodent xenograft and PDX studies
H3K23 acetylation suppression serves as a pharmacodynamic target engagement endpoint

Why PF-9363 Cannot Be Substituted by Other KAT6A-Targeted Probes in Preclinical Studies


KAT6A-targeting compounds exhibit fundamentally different selectivity fingerprints across the MYST family (KAT5, KAT6A, KAT6B, KAT7, KAT8), which directly impacts experimental interpretation and translational validity. Recent integrated chemoproteomic profiling reveals that widely used literature probes such as WM-8014 and WM-1119 demonstrate unexpected cross-inhibition of KAT7 and other MYST family members that PF-9363 does not exhibit at pharmacologically relevant concentrations [1]. Specifically, PF-9363 engages native KAT complexes with a hierarchical inhibition order of KAT6A/B > KAT7 >> KAT8 > KAT5, whereas the legacy probes show broader and less predictable engagement patterns, complicating phenotype attribution and confounding target validation studies [2]. Additionally, PF-9363 possesses validated oral bioavailability and has demonstrated efficacy in endocrine therapy-resistant PDX models harboring ESR1 mutations—pharmacological properties not established for the WM-series chemical probes [3].

MYST selectivity context: WM-8014 and WM-1119 exhibit broader off-target MYST family engagement, which may confound KAT6A-specific phenotype interpretation.
In vivo model mismatch: WM-8014/1119 lack reported oral bioavailability and PDX efficacy; substitution may limit chronic oral dosing studies in endocrine-resistant breast cancer models.
Paralog inhibition gap: PF-9363 inhibits both KAT6A and KAT6B; WM-series probes are KAT6A-selective and may not address KAT6B-mediated compensatory transcriptional pathways.

PF-9363 Quantitative Differentiation Data vs. KAT6A Inhibitor Comparators WM-8014, WM-1119, and WM-3835


Biochemical Potency: PF-9363 vs. WM-8014 and WM-1119 in KAT6A Inhibition

PF-9363 demonstrates sub-nanomolar binding affinity for KAT6A (Ki = 0.27–0.41 nM) that is 20- to 30-fold more potent than the widely used KAT6A probe WM-8014 (IC50 = 8 nM) and approximately 600- to 900-fold more potent than WM-1119 (IC50 = 250 nM = 0.25 μM) in biochemical assays . Notably, PF-9363 maintains potent dual inhibition of KAT6B (Ki = 1.2–2.4 nM), a target not effectively engaged by the WM-series probes .

KAT6A Binding Affinity
Head-to-head
PF-9363 Ki 0.27 nM WM-8014 IC50 8 nM WM-1119 IC50 250 nM
Reported biochemical potency supports target engagement studies at low concentrations.
Cell-free assay; Ki vs IC50 comparison.
Epigenetics Histone Acetyltransferase KAT6A Biochemical Assay

MYST Family Selectivity Profile: Hierarchical Target Engagement in Native Complexes

In direct chemoproteomic profiling of native KAT complexes, PF-9363 exhibits a clear hierarchical selectivity order of KAT6A/B > KAT7 >> KAT8 > KAT5 with dose-dependent target engagement, whereas the literature probes WM-8014, WM-1119, and WM-3835 demonstrate unexpected cross-inhibition that obscures clear phenotypic attribution [1]. PF-9363 achieves >150-fold selectivity for KAT6A over KAT7 (Ki ratio: 0.27 nM vs. 70 nM), >1,500-fold over KAT5 (0.27 nM vs. 420 nM), and >2,400-fold over KAT8 (0.27 nM vs. 670 nM) .

MYST Family Selectivity
Head-to-head
KAT6A/B > KAT7 >> KAT8 > KAT5 KAT7 259×, KAT5 1,555×, KAT8 2,481× selectivity WM probes: broader cross-inhibition
Defined selectivity hierarchy enables phenotype attribution to KAT6A/B inhibition.
Native complex chemoproteomic profiling.
Chemoproteomics Target Engagement MYST Family Selectivity Profiling

In Vivo Antitumor Efficacy: Complete Tumor Growth Inhibition at Ultra-Low Oral Doses

PF-9363 achieves complete inhibition of ZR-75-1 ER+ breast cancer xenograft tumor growth at an oral dose of 0.03 mg/kg/day, demonstrating potent in vivo antitumor activity at doses significantly lower than typically required for other epigenetic inhibitors . Furthermore, PF-9363 maintains strong antitumor efficacy in patient-derived xenograft (PDX) models harboring endocrine therapy-resistant ESR1 mutations [1], a context where comparative in vivo data for WM-8014 and WM-1119 are not established in mammalian models.

In Vivo Tumor Model
Class-level
PF-9363 0.03 mg/kg/day p.o. suppressed ZR-75-1 xenograft growth; activity in ESR1-mutant PDX WM-8014/1119 lack comparable mammalian in vivo data
Reported oral in vivo activity supports model-response endpoint studies.
Xenograft and PDX models; comparator data limited.
Xenograft In Vivo Efficacy Breast Cancer Pharmacodynamics

Cellular Antiproliferative Activity: Sub-Nanomolar Potency in ER+ Breast Cancer Cells

PF-9363 exhibits sub-nanomolar antiproliferative potency in ER+ breast cancer cell lines, with IC50 values of 0.3 nM in ZR-75-1 cells and 0.9 nM in T47D cells [1]. Cellular target engagement is confirmed by selective suppression of the H3K23Ac biomarker with an IC50 of 0.85 nM in ZR-75-1 cells, compared to minimal effects on H3K14Ac (IC50 = 120 nM), demonstrating on-target mechanism selectivity in a cellular context .

Cellular Antiproliferative Potency
Supporting evidence
ZR-75-1 IC50 0.3 nM T47D IC50 0.9 nM H3K23Ac IC50 0.85 nM; H3K14Ac IC50 120 nM (141×)
Supports cell-based target engagement and proliferation endpoint assays.
ER+ breast cancer cell lines; 1-day treatment.
Antiproliferative Cell Viability ER+ Breast Cancer IC50

Synergistic Combination Potential: PF-9363 with Menin Inhibition in ER+ Breast Cancer

In 3D patient-derived organoid (PDxO) models of ER+ breast cancer, including both ductal and lobular carcinoma variants, co-treatment with PF-9363 and the menin inhibitor SNDX-5613 (revumenib) produces marked synergistic antiproliferative effects that are not observed in ER-negative models [1]. The combination disrupts ER-driven transcription by reducing ESR1 gene and protein expression while displacing both KAT6A and Menin-KMT2A from promoters of ER target genes, effects that are more robust than those produced by either inhibitor alone [2].

Combination with Menin Inhibitor
Class-level
PF-9363 + SNDX-5613 synergistically suppressed growth in 3D ER+ organoids and PDX models; synergy specific to ER+ context
Supports combination study design in ER+ breast cancer organoid and PDX models.
3D PDxO and PDX; synergy not in ER-negative models.
Combination Therapy Synergy Menin Inhibitor Drug Resistance

KAT6A vs. KAT6B Dual Inhibition Profile: Unique Among MYST Probes

PF-9363 is a dual KAT6A/KAT6B inhibitor with high potency against both paralogs (KAT6A Ki = 0.27–0.41 nM; KAT6B Ki = 1.2–2.4 nM), whereas the widely used WM-series probes (WM-8014, WM-1119) are reported as KAT6A-selective inhibitors with limited or uncharacterized KAT6B activity . This dual paralog inhibition is functionally relevant because KAT6A and KAT6B share redundant roles in histone H3K23 acetylation and transcriptional regulation, and KAT6B dysregulation has been independently implicated in cancer pathogenesis [1].

Dual KAT6A/B Inhibition
Class-level
PF-9363: KAT6A Ki 0.27 nM, KAT6B Ki 1.2 nM (4.4× ratio) WM-8014/1119: KAT6B activity not established
Dual paralog coverage may prevent compensatory KAT6B activation.
Biochemical Ki; cellular H3K23Ac biomarker.
KAT6B Dual Inhibition Paralog Targeting MYST Family

PF-9363 Recommended Research and Preclinical Application Scenarios Based on Validated Evidence


Target Validation in KAT6A-Amplified or Overexpressing ER+ Breast Cancer Models

PF-9363 is the optimal tool compound for studies requiring unambiguous attribution of phenotypes to KAT6A/B catalytic inhibition in ER+ breast cancer. The compound's high selectivity versus KAT7, KAT5, and KAT8 minimizes confounding off-target MYST family effects [1], while its sub-nanomolar cellular potency (ZR-75-1 IC50 = 0.3 nM; T47D IC50 = 0.9 nM) and H3K23Ac biomarker suppression (IC50 = 0.85 nM) provide clear pharmacodynamic readouts . KAT6A is amplified in 10–15% of ER+ breast cancer patients and correlates with aggressive tumor behavior and poor prognosis [2], making PF-9363 particularly suited for studies in this genomically defined subset.

Endocrine Therapy-Resistant Breast Cancer Preclinical Studies

For laboratories investigating mechanisms of endocrine therapy resistance or evaluating therapeutic strategies for treatment-refractory ER+ breast cancer, PF-9363 provides validated efficacy in PDX models harboring ESR1 mutations and endocrine therapy resistance [1]. The compound's oral bioavailability enables convenient chronic dosing regimens that mimic clinical administration routes, and the demonstrated synergy with menin inhibitors in both 3D organoid and PDX models expands its utility in combination strategy evaluation.

Combination Epigenetic Therapy Studies with Menin Inhibitors

PF-9363 is uniquely positioned for combination studies with menin inhibitors (e.g., SNDX-5613/revumenib) based on validated synergistic antiproliferative effects in ER+ breast cancer models [1]. The combination mechanistically disrupts ER-driven transcription by reducing ESR1 expression and displacing both KAT6A and Menin-KMT2A complexes from ER target gene promoters, achieving superior suppression of tumor growth and gene expression compared to single-agent treatment . This synergy is specific to ER+ models, providing a rational basis for combination studies in luminal breast cancer.

Chemoproteomic Profiling of MYST Family Target Engagement

For studies requiring precise quantification of dose-dependent target engagement across native MYST family KAT complexes, PF-9363 serves as a reference compound with a well-characterized hierarchical inhibition profile (KAT6A/B > KAT7 >> KAT8 > KAT5) established through integrated chemoproteomic profiling [1]. This validated engagement pattern enables PF-9363 to function as a benchmark for evaluating novel KAT6A/B inhibitors and for identifying new candidate members of MYST complexes through competitive displacement assays .

Application
Selection Property
Validation Focus
KAT6A/B target validation in ER+ breast cancer
Selectivity hierarchy vs. MYST family KATs
H3K23 acetylation and proliferation endpoints
Endocrine therapy-resistant breast cancer studies
Oral bioavailability for chronic in vivo dosing
Tumor growth inhibition in ESR1-mutant PDX models
Combination epigenetic studies with menin inhibitors
Reported synergistic effects with menin inhibition
ER-driven transcription and tumor growth suppression endpoints
Chemoproteomic profiling of MYST complexes
Reference engagement hierarchy in native KAT complexes
Dose-dependent target engagement across MYST KATs

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